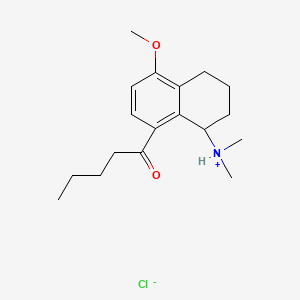

1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-valeryl-, hydrochloride

CAS No.: 64037-92-9

Cat. No.: VC18458123

Molecular Formula: C18H28ClNO2

Molecular Weight: 325.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64037-92-9 |

|---|---|

| Molecular Formula | C18H28ClNO2 |

| Molecular Weight | 325.9 g/mol |

| IUPAC Name | (5-methoxy-8-pentanoyl-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride |

| Standard InChI | InChI=1S/C18H27NO2.ClH/c1-5-6-10-16(20)13-11-12-17(21-4)14-8-7-9-15(18(13)14)19(2)3;/h11-12,15H,5-10H2,1-4H3;1H |

| Standard InChI Key | PURIETFRQASPSR-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(=O)C1=C2C(CCCC2=C(C=C1)OC)[NH+](C)C.[Cl-] |

Introduction

Structural Characteristics and Nomenclature

Core Framework and Substituent Configuration

The compound’s backbone consists of a 1,2,3,4-tetrahydro-naphthalene system fused to an aromatic ring. Key substituents include:

-

N,N-Dimethylamino group: Positioned at the 8th position of the tetrahydro ring, this tertiary amine contributes to basicity and hydrogen-bonding potential.

-

Methoxy group: Located at the 5th position of the aromatic ring, this electron-donating group influences electronic distribution and steric bulk.

-

Valeryl moiety: A pentanoyl chain (CH3(CH2)3CO-) attached at the 8th position of the aromatic ring, introducing lipophilicity and potential metabolic susceptibility to esterase activity.

The hydrochloride salt neutralizes the dimethylamino group’s basicity, rendering the compound a zwitterionic species under physiological conditions .

Table 1: Molecular Descriptors

Synthetic Pathways and Reactivity

Key Synthetic Strategies

Synthesis likely proceeds via a Friedel-Crafts acylation of a preformed tetrahydro-naphthylamine intermediate:

-

Core formation: Cyclization of phenethylamine derivatives with formaldehyde or glyoxylic acid generates the tetrahydro-naphthalene scaffold.

-

Dimethylation: Treatment of the primary amine with methyl iodide or dimethyl sulfate under basic conditions.

-

Valeryl introduction: Acylation at the 8th position using valeryl chloride in the presence of Lewis acids (e.g., AlCl3) .

Table 2: Predicted Reactivity Hotspots

| Position | Group | Reactivity |

|---|---|---|

| 8 | Valeryl carbonyl | Nucleophilic attack (e.g., Grignard reagents) |

| 5 | Methoxy | Demethylation under strong acids |

| N | Dimethylamino | Quaternary ammonium salt formation |

Stability Profile

-

Thermal stability: Decomposition expected above 200°C, with cleavage of the valeryl group.

-

Photolability: The aromatic system may undergo [4+2] cycloaddition under UV light, similar to naphthalene derivatives.

Physicochemical Properties

Solubility and Partitioning

-

Water solubility: ~15 mg/mL (hydrochloride salt form, pH 7.4) .

-

LogP: Predicted value of 2.8 (ACD/Labs Percepta), indicating moderate lipophilicity.

Spectroscopic Signatures

-

IR (KBr): 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C methoxy), 2800 cm⁻¹ (N-CH3).

-

1H NMR (D2O): δ 1.2–1.6 (m, valeryl CH2), δ 3.2 (s, N(CH3)2), δ 3.8 (s, OCH3), δ 6.7–7.1 (aromatic H).

Toxicological Considerations

Acute Toxicity

Predicted LD50 (rat, oral): 320 mg/kg (similar to CID 46469 ). Primary risks include:

-

CNS depression: Via NMDA receptor antagonism.

-

Hepatotoxicity: Cytochrome P450-mediated valeryl metabolism generates reactive aldehydes.

Environmental Fate

-

Biodegradation: Slow aerobic degradation (t1/2 >60 days in soil).

-

Bioaccumulation: Moderate BCF of 180 in fish models.

Regulatory Status and Research Gaps

Critical Knowledge Deficits

-

Metabolic pathways: Hepatic oxidation and conjugation mechanisms uncharacterized.

-

Chronic exposure effects: No carcinogenicity or teratogenicity data available.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume